Fmoc-γ-L-dihomophenylalanine CAS number 269078-74-2
Fmoc-γ-L-dihomophenylalanine CAS number 269078-74-2
An In-Depth Technical Guide to Fmoc-γ-L-dihomophenylalanine (CAS 269078-74-2) for Advanced Peptide Synthesis
Introduction: Beyond the Canonical Twenty
In the landscape of modern drug discovery and materials science, the strategic incorporation of non-canonical amino acids (NCAAs) into peptides is a cornerstone of innovation. These unique building blocks offer a route to transcend the limitations of natural peptides, bestowing enhanced enzymatic stability, novel secondary structures, and improved pharmacokinetic profiles. Among these, Fmoc-γ-L-dihomophenylalanine (CAS 269078-74-2) emerges as a particularly valuable reagent.
As a γ-amino acid, it extends the peptide backbone, fundamentally altering conformational possibilities. The "dihomo" designation refers to the two additional methylene groups in the backbone between the amine and the carboxyl functionalities compared to a standard α-amino acid, while retaining the crucial phenyl side chain of phenylalanine. This guide, written from the perspective of a senior application scientist, serves as a comprehensive technical resource for researchers. It details the core properties of Fmoc-γ-L-dihomophenylalanine, provides validated protocols for its integration into solid-phase peptide synthesis (SPPS), and explains the critical causality behind key methodological choices to ensure successful synthesis of novel peptidomimetics.
Part 1: Physicochemical Profile and Handling
The integrity of any synthesis begins with a thorough understanding of the starting material. Fmoc-γ-L-dihomophenylalanine is a stable, crystalline solid under proper storage conditions. Adherence to these parameters is critical to prevent degradation and ensure batch-to-batch reproducibility in peptide synthesis.
Table 1: Core Physicochemical Properties of Fmoc-γ-L-dihomophenylalanine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 269078-74-2 | |
| Synonyms | (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid; (R)-4-(Fmoc-amino)-5-phenylvaleric acid; Fmoc-γ-L-dihomophenylalanine | |
| Molecular Formula | C₂₆H₂₅NO₄ | |
| Molecular Weight | 415.48 g/mol | |
| Appearance | White to off-white powder | N/A |
| Purity | Typically ≥99% by HPLC |
| Storage | Sealed in dry, 2-8°C | |
Expert Insights on Handling & Solubility:
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Storage: The Fmoc group is stable to acidic conditions but labile to bases. Store the reagent in a desiccator at the recommended 2-8°C. Avoid repeated freeze-thaw cycles or exposure to atmospheric moisture, which can compromise purity.
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Solubility: The molecule is readily soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). When preparing stock solutions for automated synthesizers, ensure the material is fully dissolved to prevent line blockages. Gentle warming and vortexing can be employed if necessary. Impurities in solvents, particularly dimethylamine in aged DMF, can cause premature Fmoc deprotection and should be avoided.
Part 2: The Strategic Role in Peptide Design
The decision to incorporate a γ-amino acid is a deliberate design choice aimed at controlling molecular architecture. Unlike α-amino acids which favor the formation of classical secondary structures like α-helices and β-sheets, the increased flexibility of the γ-amino acid backbone allows for the formation of unique, stable helical and turn structures, often referred to as "γ-peptides."
The presence of the extended aliphatic chain and the terminal phenyl group provides a unique combination of flexibility and hydrophobicity. This can be exploited to:
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Enhance Proteolytic Resistance: The non-natural γ-peptide bond is not recognized by most proteases, significantly increasing the in-vivo half-life of the resulting peptide therapeutic.
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Modulate Receptor Binding: The altered spacing of the side chain relative to the peptide backbone can lead to novel binding interactions with biological targets, potentially improving affinity and selectivity.
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Control Self-Assembly: Similar to the well-studied Fmoc-diphenylalanine, the presence of the aromatic Fmoc group and the phenyl side chain provides a strong impetus for π-π stacking, which can drive the self-assembly of peptides into nanomaterials like hydrogels for drug delivery and tissue engineering applications.
Caption: Structural comparison of α- vs. γ-amino acid backbones.
Part 3: Core Methodology: Integration into Fmoc-SPPS
The successful incorporation of Fmoc-γ-L-dihomophenylalanine relies on a mastery of the standard Fmoc-SPPS cycle, with special attention paid to the coupling step to overcome potential steric challenges.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step 1: Nα-Deprotection (The Fmoc Removal)
This is a standard and generally robust step in the SPPS cycle. The Fmoc group is cleaved under mild basic conditions, typically using a solution of 20% piperidine in DMF for 5-10 minutes.
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Causality (The 'Why'): The fluorenyl ring system is strongly electron-withdrawing, making the proton at the C9 position acidic (pKa ~23). A weak base like piperidine can abstract this proton, initiating an E1cb (Elimination, Unimolecular, conjugate Base) reaction. This releases the free amine on the growing peptide chain and generates a dibenzofulvene (DBF) byproduct. Piperidine serves a dual role: it not only acts as the base for cleavage but also as a nucleophilic scavenger, trapping the reactive DBF to form a stable adduct, preventing side reactions.
Step 2: The Coupling Reaction (Peptide Bond Formation)
This is the most critical step for incorporating a sterically demanding NCAA like Fmoc-γ-L-dihomophenylalanine. The direct reaction between the carboxylic acid of the incoming amino acid and the newly freed amine on the resin is kinetically unfavorable. Therefore, an activating agent (coupling reagent) is essential to convert the carboxylic acid into a highly reactive intermediate.
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Causality (The 'Why'): Coupling reagents transform the carboxyl group's hydroxyl into a better leaving group, making it highly susceptible to nucleophilic attack by the peptide's N-terminal amine. For challenging couplings involving hindered amino acids, aminium/uronium salt-based reagents are superior to older carbodiimide methods (like DCC) because they are faster, more efficient, and suppress racemization—the loss of stereochemical integrity at the α-carbon.
Table 2: Comparison of Common Coupling Reagents for SPPS
| Reagent | Full Name | Activator Type | Reactivity | Racemization Risk | Key Insight |
|---|---|---|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | High | Low | A reliable workhorse for standard couplings. Forms a reactive OBt ester. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Very High | Very Low | Preferred for hindered amino acids. Forms a more reactive OAt ester due to the electronic properties of the azabenzotriazole core. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Very High | Very Low | Reactivity is comparable to HATU but is often more cost-effective. Forms a highly reactive O-6-ClBt ester. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide | Moderate | Moderate | Classic method; byproducts can be problematic. HOBt is added to suppress racemization. |
Authoritative Recommendation: For the coupling of Fmoc-γ-L-dihomophenylalanine, HATU or HCTU are the recommended reagents. Their superior activation speed is necessary to achieve high coupling efficiency, especially as the peptide chain elongates and steric hindrance increases.
Caption: Activation of the carboxylic acid by HATU to form a reactive OAt ester.
Step 3: Detailed Experimental Protocol for Manual Coupling
This protocol is a self-validating system. The inclusion of a monitoring step ensures that the reaction has proceeded to completion before moving to the next cycle.
Materials:
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Resin-bound peptide with a free N-terminal amine
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Fmoc-γ-L-dihomophenylalanine (3-5 equivalents relative to resin loading)
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HATU (3-5 eq.)
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N,N-Diisopropylethylamine (DIEA) (6-10 eq.)
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Anhydrous DMF
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Dichloromethane (DCM) for washing
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Kaiser test kit or equivalent ninhydrin-based test
Procedure:
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Pre-activation: In a separate vessel, dissolve Fmoc-γ-L-dihomophenylalanine and HATU in a minimal amount of DMF. Add DIEA and allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
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Causality: Pre-activation ensures the reactive ester is fully formed before it is introduced to the resin, maximizing the coupling rate upon addition.
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Coupling: Add the activated amino acid solution to the drained, deprotected resin. Agitate the mixture using nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.
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Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), followed by DCM (3x), and finally DMF (2x) to remove excess reagents and byproducts.
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Monitoring (Self-Validation): Perform a Kaiser test on a small sample of the resin beads.
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Negative Result (Beads are colorless/yellow): The coupling is complete. Proceed to the deprotection step for the next cycle.
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Positive Result (Beads are dark blue): The coupling is incomplete, indicating free amines are still present.
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Recoupling (If Necessary): If the Kaiser test is positive, repeat steps 2-4 (a "double couple"). A fresh solution of activated amino acid should be used.
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Causality: Incomplete coupling can result from steric hindrance or peptide aggregation. A second coupling cycle with fresh reagents is the most effective way to drive the reaction to completion and avoid deletion sequences in the final product.
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Part 4: Post-Synthesis: Cleavage and Purification
Once the desired peptide sequence is assembled, the final steps are to cleave the peptide from the solid support and remove the side-chain protecting groups simultaneously.
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Cleavage: This is typically achieved using a strong acid cocktail. A standard and effective mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). The reaction is run for 2-4 hours at room temperature.
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Causality: TFA is a strong acid that cleaves the acid-labile linker attaching the peptide to the resin. Water and TIS act as "scavengers." They are nucleophiles that trap the highly reactive carbocations generated from side-chain protecting groups (like Trt, Boc, tBu) during cleavage, preventing them from re-attaching to sensitive residues like tryptophan or methionine.
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Purification & Characterization: The crude peptide is precipitated from the TFA solution with cold diethyl ether, pelleted via centrifugation, and lyophilized. Final purification is almost always performed using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product must be confirmed by mass spectrometry (e.g., LC-MS) and analytical HPLC.
Part 5: Applications and Future Outlook
Fmoc-γ-L-dihomophenylalanine is more than just a building block; it is an enabling tool for sophisticated molecular design. Its primary application lies in the development of novel peptide therapeutics where enhanced stability and tailored conformational properties are desired. By moving beyond the canonical α-amino acid framework, researchers can design peptidomimetics that are less susceptible to enzymatic degradation and possess unique structural motifs for interacting with biological targets. The future will likely see its use expand into the field of biomaterials, where the interplay between the γ-backbone and the aromatic side chains can be harnessed to create novel self-assembling systems for controlled release and regenerative medicine.
References
- Diaferia, C., Ghosh, M., Sibillano, T., Gallo, E., Stornaiuolo, M., Giannini, C., Morelli, G., Adler-Abramovich, L., & Accardo, A. (2019). Fmoc-

